1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride
Description
1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by an ethylsulfonyl group at the 1-position, an N-methylamine substituent at the 4-position, and a hydrochloride counterion. Its molecular formula is C₉H₁₉ClN₂O₂S (inferred from structural analysis). This compound is utilized in industrial and pharmaceutical research contexts, often as a synthetic intermediate .
Properties
Molecular Formula |
C8H19ClN2O2S |
|---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10-6-4-8(9-2)5-7-10;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
ZNVSZKGUKDHXAN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonylation reactions, where an ethylsulfonyl chloride is reacted with the piperidine derivative under basic conditions.
Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₆ClFN₂O₂S
- Key Features : Replaces the ethylsulfonyl group with a 4-fluorophenylsulfonyl moiety.
- The fluorine atom may improve metabolic stability through reduced oxidative metabolism .
1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₆BrClN₂O₂S
- Key Features : Substitutes ethylsulfonyl with a 3-bromophenylsulfonyl group.
- Impact : Bromine’s bulkiness and electronegativity could alter binding interactions in biological targets, while increasing molecular weight (MW = 382.7 g/mol vs. target compound’s ~278.8 g/mol) .
1-(Ethylsulfonyl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₇H₁₅ClN₂O₂S
- Key Features : Lacks the N-methyl group on the 4-amine.
- Impact: The primary amine may increase hydrogen-bonding capacity, affecting solubility and target affinity.
Heterocycle and Functional Group Modifications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine Hydrochloride
- Molecular Formula : C₁₃H₂₀ClN₃O₄S
- Key Features : Replaces piperidine with piperazine and introduces a nitro group on the phenyl ring.
- Melting point: 133–136°C .
1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine Dihydrochloride
Structural and Physicochemical Comparison Table
Key Findings and Implications
- Sulfonyl Group Variations : Aryl sulfonyl derivatives (e.g., 4-fluorophenyl, 3-bromophenyl) increase molecular weight and lipophilicity compared to the ethylsulfonyl group, which may influence blood-brain barrier penetration or target selectivity .
- Amine Functionalization : The N-methyl group in the target compound reduces polarity and may enhance metabolic stability compared to primary amines .
- Heterocycle Modifications : Piperazine analogs introduce additional nitrogen atoms, altering basicity and solubility profiles, while tetrahydropyran derivatives improve hydrophilicity .
Biological Activity
1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C8H18N2O2S·HCl
- Molecular Weight : 210.77 g/mol
- Structure : The compound features a piperidine ring substituted with an ethylsulfonyl group and a methyl group.
1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride operates primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer treatment.
Key Mechanisms:
- CDK2 Inhibition : The compound binds to CDK2, preventing its activation and subsequent phosphorylation of retinoblastoma (Rb) protein, which is essential for cell cycle progression .
- Cell Cycle Arrest : Studies have shown that compounds inhibiting CDK2 can halt the cell cycle in cancerous cells, particularly those with CCNE1 amplification .
Biological Activity
The biological activity of 1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride has been evaluated through various in vitro and in vivo studies. Below are summarized findings from key research:
In Vitro Studies
- Cell Proliferation Assays : In cancer cell lines with amplified CCNE1, treatment with the compound resulted in significant inhibition of cell proliferation compared to control groups. This was confirmed through flow cytometry analysis, which showed increased cells in the G0/G1 phase post-treatment .
In Vivo Studies
- Animal Models : In murine models of ovarian cancer, administration of the compound led to reduced tumor growth and enhanced survival rates compared to untreated controls. The mechanism was attributed to the inhibition of CDK2 activity and subsequent apoptosis in tumor cells .
Case Studies
Several case studies have documented the effects of 1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride on specific cancer types:
Case Study 1: Ovarian Cancer
A study involving CCNE1 amplified ovarian cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized Western blotting to confirm decreased levels of phosphorylated Rb protein, indicating effective CDK2 inhibition .
Case Study 2: Breast Cancer
In another study focusing on breast cancer models, the compound exhibited potent anti-proliferative effects. The results suggested that the compound could be developed as a therapeutic agent for patients with specific genetic markers associated with aggressive disease phenotypes .
Data Table: Summary of Biological Activity
| Study Type | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| In Vitro | Ovarian Cancer | CDK2 Inhibition | Significant reduction in cell proliferation |
| In Vivo | Ovarian Cancer | Apoptosis Induction | Reduced tumor size and increased survival |
| In Vitro | Breast Cancer | CDK2 Inhibition | Potent anti-proliferative effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
